1-(1-Benzothiophen-3-ylmethyl)piperazine
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Overview
Description
1-(1-Benzothiophen-3-ylmethyl)piperazine is a chemical compound with the molecular formula C13H16N2S and a molecular weight of 232.34 g/mol . This compound features a piperazine ring attached to a benzothiophene moiety, making it a significant molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzothiophen-3-ylmethyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, followed by deprotection and selective intramolecular cyclization . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing and custom synthesis processes . These methods ensure the compound is produced in large quantities with high purity, suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzothiophen-3-ylmethyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-(1-Benzothiophen-3-ylmethyl)piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic effects, including antidiabetic and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Benzothiophen-3-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position for interaction with target macromolecules . This compound may act as a kinase inhibitor, receptor modulator, or enzyme inhibitor, depending on its specific structure and functional groups .
Comparison with Similar Compounds
1-(1-Benzothiophen-3-ylmethyl)piperazine can be compared with other similar compounds, such as:
- 1-(1-Benzothiophen-2-ylmethyl)piperazine
- 1-(1-Benzothiophen-4-ylmethyl)piperazine
- 1-(1-Benzothiophen-5-ylmethyl)piperazine
These compounds share the benzothiophene and piperazine moieties but differ in the position of the benzothiophene attachment. The unique position of the benzothiophene moiety in this compound may result in distinct chemical and biological properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-(1-benzothiophen-3-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-2-4-13-12(3-1)11(10-16-13)9-15-7-5-14-6-8-15/h1-4,10,14H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTRVAXFQNIGFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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